N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which is further linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- 3-chloroaniline + 2-chloroacetyl chloride → intermediate
- Intermediate + pyrrolidine → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of such reactors allows for better control over reaction parameters, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-(morpholin-1-yl)acetamide: This compound has a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-2-(piperidin-1-yl)acetamide:
Uniqueness: The presence of the pyrrolidine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs
Properties
CAS No. |
75997-68-1 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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